![molecular formula C15H10Cl2N2O3S3 B2835455 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-98-9](/img/structure/B2835455.png)
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DTTB, and it is a thiazole-based compound that has been synthesized through a multi-step process. In
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, have been studied for their cardiac electrophysiological activity. They exhibit potency comparable to selective class III agents in in vitro assays, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Anticancer Activity
Research into derivatives of benzamide, similar to the specified compound, has shown significant pro-apoptotic and anticancer activities. One study synthesized indapamide derivatives, revealing high anticancer activity against melanoma cell lines, suggesting potential use as anticancer agents (Yılmaz et al., 2015).
Carbonic Anhydrase Inhibition
Compounds structurally related to the specified compound, featuring heterocyclic sulfonamide, have been synthesized and investigated as carbonic anhydrase inhibitors. These compounds exhibited strong inhibitory properties, suggesting potential therapeutic applications in conditions affected by carbonic anhydrase activity (Büyükkıdan et al., 2013).
In Vitro Potency and Metabolic Stability
Studies on compounds with a similar structure have focused on improving metabolic stability and in vitro potency. Research on 6,5-heterocyclic analogues of benzothiazole derivatives has shown promising results in terms of metabolic stability and in vivo efficacy (Stec et al., 2011).
Antimicrobial Activity
Research on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally related to the specified compound, has shown significant antimicrobial activity against various bacterial strains, suggesting potential use as antimicrobial agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, is known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Biochemical Pathways
If it indeed targets cdk2, it would impact thecell cycle regulation pathway , potentially inhibiting cell proliferation and division .
Result of Action
If it targets cdk2, it could potentially inhibit cell proliferation and division, leading to cell cycle arrest .
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S3/c1-25(21,22)9-4-2-3-8(5-9)14(20)19-15-18-11(7-23-15)10-6-12(16)24-13(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNALIAUQABCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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